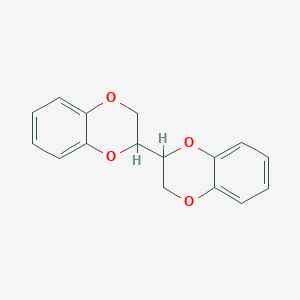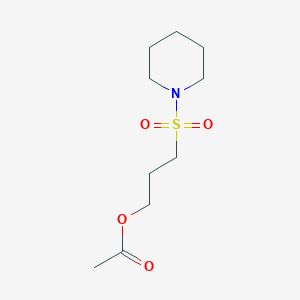![molecular formula C36H42O8 B14307092 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane CAS No. 113816-19-6](/img/structure/B14307092.png)
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is an organic compound that features a complex structure with multiple ether linkages and benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane typically involves the reaction of 4-(benzyloxy)phenol with a tetraethylene glycol derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding simpler phenolic derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and aromatic rings may allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which could influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(benzyloxy)phenoxy]-2-propanol: Shares similar benzyloxy groups but differs in the backbone structure.
1,2-Bis(benzyloxy)benzene: Contains benzyloxy groups on a simpler aromatic ring system.
Eigenschaften
CAS-Nummer |
113816-19-6 |
|---|---|
Molekularformel |
C36H42O8 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-[2-[2-[2-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C36H42O8/c1-3-7-31(8-4-1)29-43-35-15-11-33(12-16-35)41-27-25-39-23-21-37-19-20-38-22-24-40-26-28-42-34-13-17-36(18-14-34)44-30-32-9-5-2-6-10-32/h1-18H,19-30H2 |
InChI-Schlüssel |
ZNMMJIJGNUSVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCOCCOCCOCCOC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


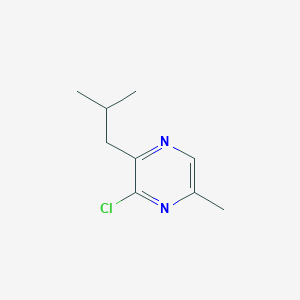
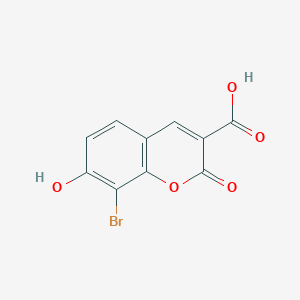
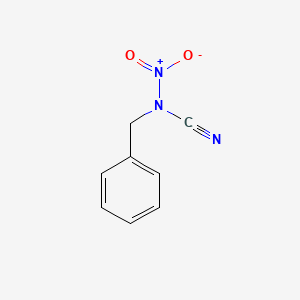
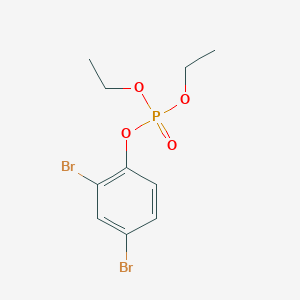
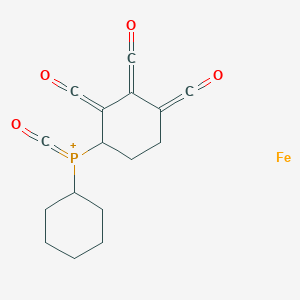
-lambda~5~-arsane](/img/structure/B14307048.png)
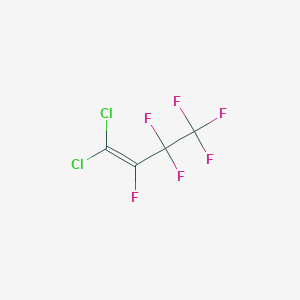
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)


